molecular formula C9H6BrCl2NO2S B2907088 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride CAS No. 1803597-60-5

5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride

Cat. No.: B2907088
CAS No.: 1803597-60-5
M. Wt: 343.02
InChI Key: RFXAOZUVRDGJBD-UHFFFAOYSA-N
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Description

5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride: is a chemical compound with the molecular formula C9H6BrCl2NO2S and a molecular weight of 343.03 g/mol . It is a derivative of isoquinoline, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 8-position, with an additional hydrochloride group. This compound is typically used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride generally involves the bromination of isoquinoline followed by sulfonylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and chlorosulfonic acid for the sulfonylation step .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF), acetonitrile

    Catalysts: Base catalysts like triethylamine or pyridine

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide derivative .

Mechanism of Action

The mechanism of action for 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfone derivatives. These reactions typically proceed through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid .

Comparison with Similar Compounds

    5-Bromoisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in sulfonylation reactions.

    8-Sulfonyl chloride isoquinoline: Lacks the bromine atom, which may affect its reactivity and applications.

Uniqueness: 5-Bromoisoquinoline-8-sulfonyl chloride hydrochloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group. This combination allows for a broader range of chemical reactions and applications compared to its individual components .

Properties

IUPAC Name

5-bromoisoquinoline-8-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2S.ClH/c10-8-1-2-9(15(11,13)14)7-5-12-4-3-6(7)8;/h1-5H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXAOZUVRDGJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)Cl)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803597-60-5
Record name 5-bromoisoquinoline-8-sulfonyl chloride hydrochloride
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